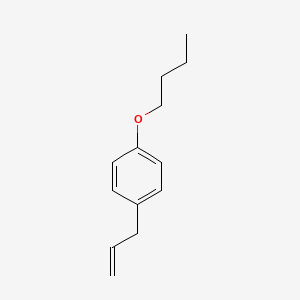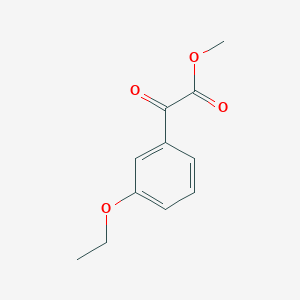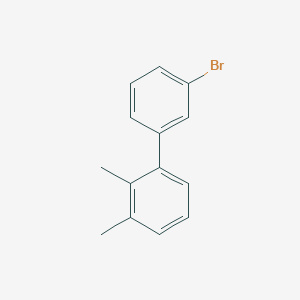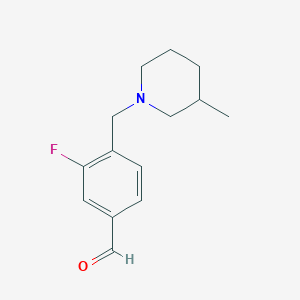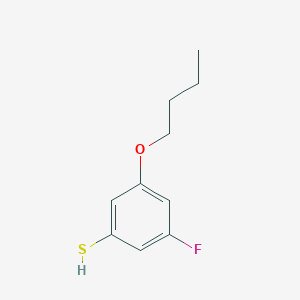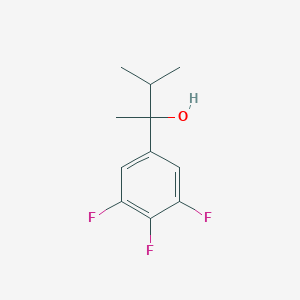![molecular formula C14H20O3 B8001514 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol](/img/structure/B8001514.png)
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol is an organic compound characterized by the presence of a 1,3-dioxane ring and a 3-methylphenyl group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water, enhancing the stability and yield of the desired product .
化学反应分析
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol has several applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, enabling its use in diverse applications .
相似化合物的比较
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms, used as a protecting group for carbonyl compounds.
1,3-Dioxolane: A five-membered ring with two oxygen atoms, also used as a protecting group.
1,4-Dioxane: An isomer of 1,3-dioxane, with applications in industrial solvents and chemical synthesis.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol is unique due to the presence of both the 1,3-dioxane ring and the 3-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific applications in protecting group chemistry and the synthesis of complex molecules .
属性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-11-4-2-5-12(10-11)13(15)6-7-14-16-8-3-9-17-14/h2,4-5,10,13-15H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLNMWOAKCXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
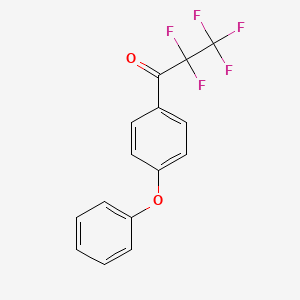
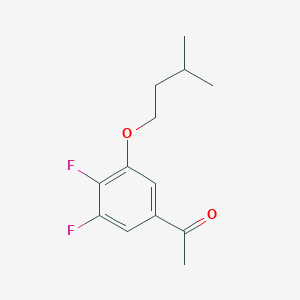
![1-[2-(iso-Pentylthio)phenyl]ethanol](/img/structure/B8001457.png)

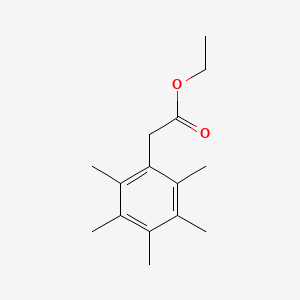
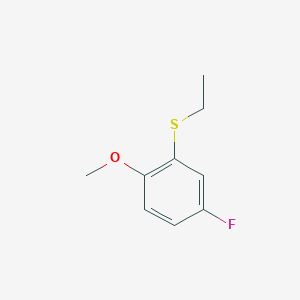
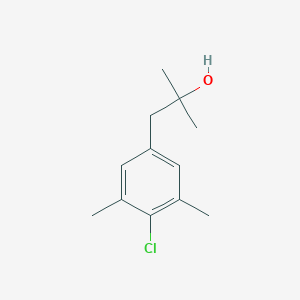
![4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8001497.png)
